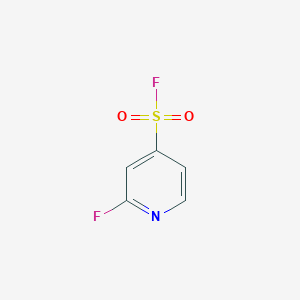

2-Fluoropyridine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoropyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2248338-37-4 . It has a molecular weight of 179.15 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in recent literature . Pyridine can react with CsSO4F at room temperature to produce a mixture of products, including 2-fluoropyridines . Additionally, a copper-catalyzed fluorosulfonylation reaction has been reported as a practical method for the synthesis of arenesulfonyl fluorides .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3F2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reactivity of sulfonyl fluorides, such as this compound, has been explored in the context of organic synthesis . Sulfonyl fluorides have been found to react with the catalytic serine in protease enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.15 . The compound is typically 95% pure .Aplicaciones Científicas De Investigación

Rapid Access to Aliphatic Sulfonyl Fluorides

Researchers have developed a facile approach for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation. This method leverages abundant carboxylic acid feedstock and is applicable to a wide range of carboxylic acids, including natural products like amino acids and peptides. It offers a rapid, metal-free pathway to build diverse sulfonyl fluoride libraries, further diversifying SO2F-containing products into pharmaceutically important motifs (Xu et al., 2019).

Fluorine-18 Labeling for Medical Imaging

The synthesis of fluorine-18 labeled fluoropyridines, facilitated by diaryliodonium salts, enhances the application of Positron Emission Tomography (PET) imaging. This method addresses the limitation of fluorine's lability in vivo by enabling the stable incorporation of fluorine-18 into 3-fluoro and 5-fluoropyridines, which were previously challenging due to unsuitable preparation methods (Carroll et al., 2007).

Radical Fluorosulfonylation for Synthetic Diversity

The development of radical fluorosulfonylation techniques has opened new avenues for accessing alkenylsulfonyl fluorides from alkenes and alkynes. This approach, using sulfuryl chlorofluoride as a fluorosulfonyl radical precursor, allows for the synthesis of compounds that were previously difficult to obtain, demonstrating the versatility of sulfonyl fluorides in synthesis and drug discovery (Nie et al., 2021).

Electrochemical Synthesis of Sulfonyl Fluorides

A novel electrochemical method for synthesizing sulfonyl fluorides from thiols or disulfides and potassium fluoride provides a mild and environmentally friendly alternative to traditional synthetic routes. This technique highlights the expanding toolkit for accessing sulfonyl fluorides, emphasizing their importance in various scientific applications (Laudadio et al., 2019).

Catalytic and Energy-Transfer-Mediated Synthesis

Catalytic decarboxylative fluorosulfonylation has been enabled by energy-transfer-mediated photocatalysis, offering a strategy to convert aliphatic carboxylic acids into sulfonyl fluorides. This method emphasizes the efficiency and functional-group tolerance of these reactions under mild conditions, further extending the range of potential applications for sulfonyl fluorides in scientific research (Chen et al., 2022).

Safety and Hazards

Direcciones Futuras

Fluorinated pyridines, such as 2-Fluoropyridine-4-sulfonyl fluoride, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Propiedades

IUPAC Name |

2-fluoropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMTVMIMSGNOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2625439.png)

![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)

![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)